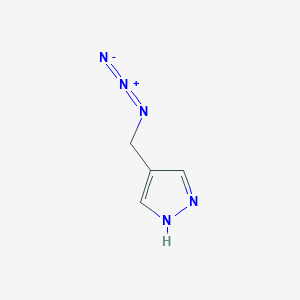

4-(azidomethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-9-8-3-4-1-6-7-2-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROPPWUPPQMFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Azide and Pyrazole Motifs

The azide (B81097) and pyrazole (B372694) moieties each possess distinct and valuable properties that make them significant in chemical synthesis and design.

Azide Motif: The azide group (–N₃) is a high-energy functional group that is surprisingly stable under many reaction conditions. acs.org Its primary utility lies in its ability to participate in a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". organic-chemistry.orgwikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC), is highly efficient and specific, allowing for the formation of stable triazole rings by reacting with alkynes. organic-chemistry.orgnih.gov The reaction is robust, often proceeding under mild, aqueous conditions, which makes it suitable for biological applications. organic-chemistry.org The azide group's ability to undergo such reliable and specific reactions makes it a valuable tool for linking molecules together. acs.org

Pyrazole Motif: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This structural feature imparts a range of desirable properties. Pyrazole derivatives are found in numerous biologically active compounds and pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. mdpi.combenthamdirect.commdpi.com The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a variety of biological targets. benthamdirect.com From a chemical standpoint, the pyrazole ring is relatively stable and can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. mdpi.com

Strategic Importance of 4 Azidomethyl 1h Pyrazole As a Bifunctional Chemical Entity

The strategic importance of 4-(azidomethyl)-1H-pyrazole stems from its role as a bifunctional chemical entity. It combines the reactive capabilities of the azide (B81097) group with the stable, functionalizable, and often biologically active pyrazole (B372694) core. This duality makes it a powerful linker molecule in the construction of more complex chemical architectures. enamine.netnih.govhighforceresearch.com

In essence, the pyrazole portion can act as a stable scaffold or a pharmacophore, while the azidomethyl group provides a reactive handle for conjugation. This allows for the straightforward attachment of the pyrazole unit to other molecules of interest via click chemistry. This is particularly useful in drug discovery for creating hybrid molecules or for attaching pyrazole-containing fragments to larger biomolecules. nih.govwuxibiology.com The linker's length, rigidity, and polarity can be crucial for the properties of the final bifunctional molecule. enamine.net

Historical Context of Azide and Pyrazole Chemistry

The study of both azide (B81097) and pyrazole (B372694) chemistries has a rich history. The first organic azide, phenyl azide, was synthesized in 1864. researchgate.net The understanding of its linear structure and reactivity paved the way for extensive research into azide chemistry, leading to the development of important reactions like the Curtius rearrangement, the Schmidt reaction, and the Staudinger reduction. researchgate.net A pivotal moment in azide chemistry was the discovery of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century, which has since become a cornerstone of modern synthetic chemistry. nih.gov

The term "pyrazole" was coined by Ludwig Knorr in 1883. wikipedia.orgresearchgate.net A classic synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) was developed by Hans von Pechmann in 1898. wikipedia.org One of the most common methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative. wikipedia.orgresearchgate.net The first naturally occurring pyrazole was discovered in 1959. wikipedia.org Over the decades, a vast number of synthetic methods for creating and modifying the pyrazole ring have been developed, reflecting its enduring importance in organic and medicinal chemistry. mdpi.comnih.govorganic-chemistry.orgorientjchem.org The convergence of these two well-established fields of chemistry has naturally led to the exploration of molecules like 4-(azidomethyl)-1H-pyrazole that combine both functionalities.

Overview of Current Research Trajectories

Precursor Chemistry for the Azidomethyl Moiety in Pyrazole (B372694) Systems

The most common approach involves the installation of the azidomethyl group onto a preformed pyrazole scaffold. This is typically accomplished by converting a more stable precursor, such as a halomethyl or hydroxymethyl group, into the desired azide.

A robust and widely utilized method for synthesizing azidomethylpyrazoles is the nucleophilic substitution of a corresponding halomethylpyrazole. researchgate.net This reaction typically involves treating a 4-(chloromethyl)- or 4-(bromomethyl)-1H-pyrazole derivative with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent.

The chloromethyl precursors are often generated from their corresponding hydroxymethyl compounds. For instance, hydroxymethylnitropyrazoles have been converted to 1-chloromethylnitropyrazoles using thionyl chloride (SOCl₂) with high yields. rsc.org The subsequent substitution reaction with sodium azide proceeds efficiently to form the azidomethyl product. rsc.org This two-step sequence from the alcohol is a common and effective pathway. Similarly, research on brominated trihalomethylenones has shown their utility as precursors to 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole through nucleophilic substitution with sodium azide. organic-chemistry.org

The reactivity of the chloromethyl group makes it a versatile handle for introducing the azide. beilstein-journals.org The reaction of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole with sodium azide to yield the 4-(azidomethyl) derivative is a clear example of this transformation. researchgate.net This method is not limited to the parent compound and has been applied to a variety of substituted pyrazoles, including those with phenyl and thiophenyl groups. organic-chemistry.orgmdpi.com

| Precursor | Reagents | Product | Reference(s) |

| 1-Chloromethylnitropyrazoles | NaN₃ | 1-Azidomethylnitropyrazoles | rsc.org |

| Brominated Precursors | NaN₃, Hydrazine (B178648) monohydrate | 3-Azidomethyl-5-ethoxycarbonyl-1H-pyrazole | organic-chemistry.org |

| 1-tert-Butyl-4-(chloromethyl)-3-methyl-1H-pyrazole | NaN₃ | 1-tert-Butyl-4-(azidomethyl)-3-methyl-1H-pyrazole | researchgate.net |

| 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | NaN₃ | 4-(Azidomethyl)-1,3-diphenyl-1H-pyrazole | mdpi.com |

| 4-(Chloromethyl)-...-pyrazoles | Imidazole (B134444)/Triazole, K₂CO₃ | 4-((1H-Imidazol-1-yl)methyl)-...-pyrazoles |

This interactive table summarizes common transformations from halomethylpyrazole precursors. The principle of nucleophilic substitution shown for imidazole/triazole synthesis is directly analogous to that for azide synthesis.

The conversion of an aminomethylpyrazole to an azidomethylpyrazole via diazotization is not a commonly reported method in the literature. This pathway would theoretically involve the reaction of the primary amine with a nitrosating agent (e.g., nitrous acid generated from NaNO₂ and a strong acid) to form a diazonium salt, which could then be displaced by an azide ion.

However, this route presents significant chemical challenges. The intermediates formed from the diazotization of primary aliphatic amines are known to be highly unstable. They tend to rapidly decompose into carbocations after losing nitrogen gas, leading to a mixture of products from substitution, elimination, and rearrangement reactions. This inherent instability makes achieving a clean and high-yielding conversion to the desired azidomethyl compound difficult, which likely explains the preference for other, more reliable precursors like halides and alcohols.

A more direct route to the azidomethyl moiety involves the conversion of a 4-(hydroxymethyl)-1H-pyrazole precursor. This method circumvents the need to first isolate a halomethyl intermediate. A reported procedure involves treating the pyrazole alcohol, such as [1-phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol, with trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). This reaction provides the corresponding 4-(azidomethyl) derivative in a single synthetic step from the alcohol.

| Precursor | Reagents | Product | Yield | Reference(s) |

| [1-Phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol | TMSN₃, BF₃·Et₂O | 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | 50% | |

| 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethan-1-ol | TMSN₃, BF₃·Et₂O | 4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | 72% |

This interactive table highlights examples of the direct conversion of pyrazole alcohols to azides.

Pyrazole Ring Formation Strategies Employing Azidomethyl Precursors

An alternative to functionalizing a pre-made pyrazole is to construct the ring from building blocks where one already contains an azide group. This approach can be powerful for accessing specific substitution patterns.

The pyrazole ring can be formed through cyclocondensation or cycloaddition reactions using precursors containing an azide or a latent azide function. One notable example is a multicomponent reaction where a vinyl azide, an aldehyde, and tosylhydrazine are reacted together in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively and in good yields. In this strategy, the vinyl azide serves as a key component that is incorporated into the final heterocyclic ring.

Another approach involves the use of a precursor that already contains the full azidomethyl group. For example, brominated enones can first undergo nucleophilic substitution to introduce the azidomethyl group, and the resulting azidomethyl-containing intermediate is then cyclized with hydrazine to form the final pyrazole ring. organic-chemistry.org

The synthesis of pyrazoles via the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a classic and powerful method, but it often raises the issue of regioselectivity. The reaction can produce a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine. rsc.org

When applying this to precursors containing an azidomethyl group, for example, the cyclocondensation of an "azidomethyl-1,3-dicarbonyl" with methylhydrazine, the same principles apply. The regiochemical outcome would be dictated by the relative reactivity of the two carbonyl groups. Steric hindrance or electronic effects imparted by the azidomethyl-containing side chain would influence the site of initial attack. The use of specific solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that could be applied to these systems. Furthermore, replacing 1,3-dicarbonyl compounds with α,β-ethynyl ketones is another strategy to achieve much more rigorous control over regioselectivity in pyrazole synthesis. rsc.org By carefully selecting the precursors and reaction conditions, it is possible to direct the synthesis toward a single, desired regioisomer.

Advanced Synthetic Routes to this compound Derivatives

Modern synthetic approaches have moved beyond classical methods to incorporate more sophisticated and efficient routes for producing functionalized pyrazoles. These advanced methodologies are crucial for accessing complex molecular architectures for various research applications.

One-pot syntheses are highly valued in modern organic chemistry for their ability to reduce reaction times, minimize waste, and avoid the challenging isolation of potentially unstable intermediates. Several such protocols have been developed for pyrazole derivatives.

A prominent one-pot strategy involves a sequence of reactions within a single vessel, such as a MeONa/LiCl-mediated Claisen condensation, followed by a Knorr reaction and hydrolysis to produce 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids. organic-chemistry.org This approach circumvents the need to handle unstable 2,4-diketo ester intermediates and has been shown to be effective for a range of substrates, with yields reaching up to 91% after optimization. organic-chemistry.org

Another efficient method is the three-component condensation of aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org This reaction can be catalyzed by various systems, including a dioxomolybdenum complex supported on magnetite nanoparticles, which allows for easy catalyst separation and recycling. rsc.org Green chemistry principles have been applied by using deep eutectic solvents (DES) like glycerol/potassium carbonate, which can significantly improve product yields and reaction times in the one-pot synthesis of polysubstituted pyrazoles. nih.govsemanticscholar.org

In the context of producing precursors for "click chemistry," a sequential one-pot approach has been developed that starts from a triazenylpyrazole precursor. beilstein-journals.orgkit.edu This method proceeds through the formation of the pyrazolyl azide, which is then immediately reacted with an alkyne in a CuAAC reaction. beilstein-journals.orgkit.edu This process is particularly advantageous as it avoids the isolation of potentially hazardous and unstable azide intermediates. kit.eduresearchgate.net

| One-Pot Method | Reactants | Key Features | Reference |

| Claisen-Knorr-Hydrolysis | Aryl methyl ketones, Diethyl oxalate, Arylhydrazines | MeONa/LiCl mediation; avoids isolation of diketo esters. | organic-chemistry.org |

| Three-Component Condensation | Aldehydes, Malononitrile, Phenylhydrazine | Can be performed in deep eutectic solvents; "green" synthesis. | nih.govsemanticscholar.org |

| Triazene (B1217601) to Triazole Sequence | Triazenylpyrazole, TMS-N₃, Alkyne | Avoids isolation of potentially hazardous azide intermediate. | beilstein-journals.orgkit.edu |

| Microwave-Assisted Synthesis | 4-Methoxyacetophenone, Benzaldehyde, Phenylhydrazine | Basic conditions (KOH); accelerated by microwave irradiation. | fip.org |

Solid-phase synthesis offers significant advantages for generating libraries of compounds by simplifying purification and enabling high-throughput derivatization. helsinki.fi This technique has been successfully adapted for the synthesis of pyrazole derivatives, particularly those intended for further modification via click chemistry.

A notable application involves immobilizing an aminopyrazole, such as 5-methyl-1H-pyrazol-3-amine, onto a solid support like a benzylamine-substituted Merrifield resin. beilstein-journals.orgnih.gov The immobilization is achieved by generating a diazonium intermediate from the aminopyrazole, which then couples with the resin. beilstein-journals.orgnih.gov Once anchored, the pyrazole's second ring nitrogen can be functionalized, for example, through nucleophilic substitution. beilstein-journals.orgnih.gov

Table: Solid-Phase Synthesis of Azidopyrazole 19g

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1. Immobilization | 5-methyl-1H-pyrazol-3-amine (14b) is attached to benzylamine (B48309) resin (22). | BF₃∙Et₂O, isoamyl nitrite, THF/pyridine (B92270) | beilstein-journals.orgnih.gov |

| 2. Functionalization | The immobilized pyrazole (23) is N-functionalized. | Cs₂CO₃, DMSO, 120 °C | beilstein-journals.orgnih.gov |

The functionalization of the pyrazole ring presents a significant challenge due to the potential for tautomerism, which can lead to the formation of multiple regioisomers. kit.edu Developing chemo- and regioselective strategies is therefore essential for synthesizing well-defined pyrazole derivatives.

In the synthesis of N-substituted pyrazoles from triazene-protected precursors, alkylation or arylation can occur at either of the two available nitrogen atoms of the pyrazole ring. kit.edu This often results in a mixture of regioisomers. researchgate.net The distribution of these products is influenced by the nature of the halide used for the substitution. researchgate.net For instance, the N-functionalization of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazoles can yield two distinct regioisomers, which may exhibit different reactivity in subsequent steps. beilstein-journals.org One isomer might be readily converted to the corresponding azide, while the other could be completely unreactive under the same acidic conditions. beilstein-journals.orgkit.edu

Strategies to control this selectivity are a key area of research. mdpi.com For instance, chemodivergent synthesis allows for the creation of different product classes from the same starting materials by simply modifying the reaction conditions. A base-promoted annulation between hydrazones and specific cyclopropanecarboxylates can yield either 1,4-dihydropyridazines or pyrazoles, with the outcome determined by the amount of base used. acs.org Such precise control over reaction pathways is crucial for the targeted synthesis of complex heterocyclic systems.

A novel and highly effective method for generating pyrazolyl azides involves the use of triazenylpyrazoles as stable, storable precursors. beilstein-journals.orgresearchgate.net Triazenes can be considered protected forms of diazonium salts and serve as a latent source for the azide functional group. beilstein-journals.orgnih.gov This strategy is particularly valuable because it allows for extensive functionalization of the pyrazole core before the introduction of the reactive and potentially unstable azide group. kit.eduresearchgate.net

The synthesis starts with the conversion of an aminopyrazole into a 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursor. beilstein-journals.orgkit.edu This is typically done by generating a diazonium salt from the aminopyrazole, which is then reacted with diisopropylamine. researchgate.net After N-functionalization of the pyrazole ring, the crucial step is the cleavage of the triazene group to form the azide. beilstein-journals.org

This conversion is achieved by treating the triazenylpyrazole with an acid, such as trifluoroacetic acid (TFA), in the presence of an azide source like trimethylsilyl azide (TMS-N₃). beilstein-journals.orgkit.edu A key finding is that this cleavage is highly regioselective; only one of the two possible N-substituted regioisomers of the triazenylpyrazole precursor is susceptible to acid-promoted conversion into the azide. beilstein-journals.orgkit.edu The other regioisomer remains stable under these conditions, allowing for a clean transformation of the desired isomer. beilstein-journals.orgbeilstein-journals.org This method represents the first described protocol for synthesizing pyrazolyl azides directly from triazenylpyrazole precursors. beilstein-journals.org

Table: Conversion of Triazenylpyrazole Precursors to Pyrazolyl Azides

| Precursor | Product (Azide) | Key Reagents | Feature | Reference |

|---|---|---|---|---|

| Regioisomer 17 | Pyrazolyl azide 19 | TFA, TMS-N₃ | Acid-sensitive, successful conversion. | beilstein-journals.orgkit.edu |

Metal catalysis plays a pivotal role in the synthesis of pyrazole derivatives, enabling a wide range of transformations from ring formation to functional group interconversion.

A primary application of metal catalysis in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is central to the utility of azidomethyl-pyrazole derivatives, allowing them to be efficiently coupled with various alkynes to form highly substituted triazole-pyrazole hybrids. kit.eduresearchgate.net The reaction is typically catalyzed by a mixture of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active copper(I) species in situ. beilstein-journals.orgkit.edu

Beyond the CuAAC reaction, metal catalysts are extensively used for the synthesis of the pyrazole ring itself. Various transition metals have been employed to construct the heterocyclic core from different precursors:

Palladium: Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives provides an effective route to N-arylpyrazoles. organic-chemistry.org Additionally, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been shown to produce polysubstituted pyrazoles. organic-chemistry.org

Ruthenium: Ruthenium(II)-catalyzed cyclization of benzimidates with alkenes offers a method for synthesizing 1H-isoindoles, demonstrating the power of this catalyst in forming N-containing rings. acs.org In pyrazole synthesis, ruthenium catalysts can mediate the reaction of 1,3-diols with alkyl hydrazines to yield 1,4-disubstituted pyrazoles. organic-chemistry.org

Iron: Iron-catalyzed reactions provide a regioselective pathway to 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Molybdenum: Dioxomolybdenum complexes supported on nanoparticles have been reported as efficient and recyclable catalysts for the three-component synthesis of pyrazole derivatives. rsc.org

These metal-catalyzed transformations offer chemists a versatile toolkit for constructing and functionalizing the pyrazole scaffold with high levels of control and efficiency.

Reactivity Profile of the Azidomethyl Group in this compound

The azidomethyl group (-CH₂N₃) attached to the pyrazole ring at the 4-position is the key to the diverse reactivity of this compound. This functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations. The electronic nature of the azide can be understood through frontier molecular orbital (FMO) theory, which describes it as a 1,3-dipole, predisposing it to participate in various cycloaddition reactions. nottingham.ac.uk The reactivity of the azide is also influenced by its ability to engage in intramolecular hydrogen bonding, which can affect the charge distribution across the three nitrogen atoms. nottingham.ac.uk

The azide group in this compound can undergo both unimolecular and bimolecular reactions, making it a valuable precursor in organic synthesis. Unimolecular transformations are primarily decomposition reactions, which typically occur under thermal or photolytic conditions to extrude dinitrogen (N₂) and generate a highly reactive nitrene intermediate. nih.govacs.org This nitrene can then undergo subsequent intramolecular reactions.

Bimolecular transformations involve the reaction of the azide with another molecule. The most prominent of these is the 1,3-dipolar cycloaddition, famously exemplified by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which will be discussed in detail in section 3.2. Beyond CuAAC, the azide can react with other dipolarophiles. For instance, tandem anionic cyclization can occur when 4-(azidomethyl)pyrazole derivatives react with activated nitriles in the presence of a strong base, leading to the formation of complex fused heterocyclic systems. researchgate.net Another significant bimolecular reaction is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide, which can then be hydrolyzed to produce a primary amine and the corresponding phosphine oxide. This provides a mild pathway to the amine, complementing direct reduction methods.

The synthesis of this compound itself is a prime example of a bimolecular transformation, typically achieved through a nucleophilic substitution reaction. In this process, a suitable precursor such as 4-(chloromethyl)-1H-pyrazole or 4-(bromomethyl)-1H-pyrazole is treated with an azide salt, like sodium azide, to displace the halide and install the azidomethyl group. smolecule.com

The decomposition of the azidomethyl group in this compound can be induced by heat (thermolysis) or light (photolysis). Both processes typically proceed with the elimination of a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate (4-(nitrenomethyl)-1H-pyrazole). acs.orgresearchgate.net The fate of this intermediate determines the final product distribution and can differ significantly between the two methods.

Thermolysis of alkyl azides generally has an activation barrier in the range of 38–40 kcal/mol. acs.org The resulting nitrene can undergo rapid intramolecular rearrangement. A common pathway is a 1,2-hydride shift, transforming the nitrene into an imine. For this compound, this would lead to the formation of N-(1H-pyrazol-4-yl)methanimine. In some cases, the nitrene can also undergo intramolecular C-H insertion reactions, which could lead to cyclized products, although imine formation is often favored for simple alkyl azides. nih.govacs.org

Photolytic decomposition, initiated by UV irradiation, also generates the nitrene intermediate. However, the nitrene may be formed in a different electronic state (singlet vs. triplet) than in thermolysis, which can alter its reactivity and lead to different product outcomes. nih.gov While discrete nitrenes are generally implicated in photochemical pathways, thermal reactions may sometimes proceed via a concerted mechanism where N₂ elimination and rearrangement occur simultaneously, avoiding a free nitrene intermediate. acs.org Studies on related systems have shown that photolysis can favor rearrangement pathways like the Curtius rearrangement for azidoformates, whereas thermolysis of the same compound yields C-H amination products, highlighting the distinct mechanistic pathways available. nih.gov

| Condition | Primary Intermediate | Potential Products/Pathways | Governing Factors |

|---|---|---|---|

| Thermolysis (FVP) | Nitrene (Singlet/Triplet) | Imine formation (via 1,2-hydride shift), Intramolecular C-H insertion | Temperature, molecular structure, possibility of concerted mechanism nih.govacs.org |

| Photolysis (UV) | Nitrene (Singlet/Triplet) | Imine formation, Radical fragmentation, Rearrangement | Wavelength of light, solvent, electronic state of nitrene nih.govresearchgate.net |

The reduction of the azidomethyl group to a primary aminomethyl group is a fundamental and synthetically useful transformation, yielding 4-(aminomethyl)-1H-pyrazole. This conversion can be accomplished using a variety of reducing agents and conditions, offering flexibility to accommodate other functional groups within the molecule.

Commonly employed methods include catalytic hydrogenation, where the azide is treated with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net Metal hydride reagents are also highly effective; for instance, lithium aluminum hydride (LiAlH₄) in an ethereal solvent readily reduces alkyl azides to the corresponding primary amines. libretexts.org

| Reagent System | Typical Conditions | Key Characteristics |

|---|---|---|

| H₂ / Pd-C or Raney Ni | MeOH or EtOH, room temperature, H₂ atmosphere | Catalytic, clean workup, but can reduce other groups (alkenes, alkynes) researchgate.net |

| LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup | Powerful reducing agent, not chemoselective for other reducible groups (esters, amides) libretexts.org |

| PPh₃, then H₂O (Staudinger Reaction) | THF or CH₂Cl₂, room temperature | Mild conditions, highly chemoselective, avoids harsh reducing agents |

| NaI / BF₃·OEt₂ | Acetonitrile (B52724), room temperature | Facile and selective method reported for aromatic azides researchgate.net |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and represents one of the most powerful applications of the azide functionality. nih.govnih.gov This reaction facilitates the covalent linking of this compound to a vast range of alkyne-containing molecules with exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole linkage. beilstein-journals.org The resulting pyrazole-triazole conjugate is a privileged scaffold in medicinal chemistry and materials science.

The scope of the CuAAC reaction with this compound is exceptionally broad, owing to the reaction's high functional group tolerance and mild conditions. beilstein-journals.orgacs.org It can be successfully performed with a wide variety of terminal alkyne partners, including both aliphatic and aromatic alkynes. csic.es The reaction is generally insensitive to the electronic properties of the alkyne and is compatible with functional groups such as esters, amides, ethers, alcohols, and carboxylic acids. beilstein-journals.org This robustness allows for the direct conjugation of this compound to complex molecules, including biomolecules and polymers, without the need for extensive protecting group strategies.

The reaction is typically catalyzed by a copper(I) source, which is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate. nih.govacs.org This is crucial because the catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state. nih.gov

Despite its broad scope, the CuAAC reaction has some limitations. The catalyst can be poisoned by certain functional groups, particularly thiols, which can coordinate strongly to the copper center and inhibit catalysis. While many functional groups are tolerated, highly sensitive substrates may be degraded by the reaction components. Furthermore, the standard CuAAC protocol requires a terminal alkyne; internal alkynes are generally unreactive under these conditions.

| Alkyne Partner | Resulting Triazole Product Structure | Potential Application Area |

|---|---|---|

| Phenylacetylene | 1-((1H-pyrazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Small molecule synthesis, ligand development |

| Propargyl alcohol | (1-((1H-pyrazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Further functionalization, bioconjugation linkers |

| Ethynylferrocene | 1-((1H-pyrazol-4-yl)methyl)-4-ferrocenyl-1H-1,2,3-triazole | Electrochemistry, materials science |

| N-propargyl-biotinamide | Biotin-conjugated pyrazole-triazole | Chemical biology probes, affinity-based assays |

The mechanism of the CuAAC has been the subject of extensive experimental and computational investigation, leading to a detailed understanding of the catalytic cycle. nih.gov While early proposals considered a mononuclear copper species, a dinuclear mechanism is now widely accepted for many ligand systems. nih.govcsic.es This mechanism elegantly explains the remarkable rate acceleration and absolute regioselectivity for the 1,4-isomer.

The catalytic cycle is believed to proceed through the following key steps:

Copper(I) Acetylide Formation: A terminal alkyne coordinates to one copper(I) center. The coordination lowers the pKₐ of the acetylenic proton, facilitating its removal (often by a mild base or another copper center) to form a copper acetylide intermediate. In a dinuclear complex, this can result in a σ,π-bis(copper) acetylide species. acs.orgcsic.es

Azide Coordination: The azide, in this case this compound, coordinates to the second copper(I) center in the dinuclear complex. csic.es

Cycloaddition: The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. This is the rate-determining step and proceeds through a six-membered metallacycle intermediate. acs.org Density Functional Theory (DFT) calculations have shown that this step is stepwise in nature and that the energy barrier to form the 1,4-disubstituted triazole is significantly lower than that for the 1,5-isomer, accounting for the observed regioselectivity. researchgate.netscispace.com

Product Release: The resulting copper-triazolide intermediate undergoes protonolysis (or reaction with another electrophile) to release the final 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, thereby closing the catalytic cycle. acs.org

The role of ligands, such as tris(triazolylmethyl)amines, is critical. They stabilize the catalytically active Cu(I) oxidation state, prevent catalyst aggregation and disproportionation, and can accelerate the key steps of the catalytic cycle. researchgate.netresearchgate.net The precise nature of the active catalyst and the operative mechanism can be influenced by the choice of ligand, solvent, and reaction conditions. nih.govresearchgate.net

Influence of Pyrazole Substituents on CuAAC Efficiency

Research into the synthesis of pyrazole-triazole hybrids has shown that the substitution pattern on the pyrazole ring plays a critical role. beilstein-journals.org One of the most significant factors is the substitution at the N1 position of the pyrazole. Studies have consistently observed that cycloaddition reactions proceed least efficiently with pyrazoles that are unsubstituted on the nitrogen (NH-pyrazoles). beilstein-journals.org This is likely due to the acidic nature of the NH proton, which can interfere with the copper catalyst or lead to side reactions under the basic conditions often employed.

Substituents on the carbon atoms of the pyrazole ring also impact CuAAC efficiency. The presence of strong electron-withdrawing groups, such as a trifluoromethyl group, can present challenges for the reaction. For instance, the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via CuAAC has been noted as being difficult, sometimes requiring specific and highly effective ligand systems to proceed efficiently. rsc.orgrsc.org Conversely, the electronic nature of the alkyne partner does not appear to follow a single predictable trend; high yields have been obtained with electron-poor, electron-rich, and sterically demanding alkynes, depending on the specific pyrazole substrate. nih.govbeilstein-journals.org

| Substituent Type | Position | Influence on CuAAC Efficiency | Reference |

| No Substituent | N1 | Decreases reaction efficiency significantly. | beilstein-journals.org |

| Alkyl/Aryl Group | N1 | Generally improves efficiency compared to NH-pyrazoles. | beilstein-journals.org |

| Electron-withdrawing | C3/C5 | Can make the reaction more challenging, requiring optimized catalysts/ligands. | rsc.orgrsc.org |

| Carboxylate Group | C4 | May lead to lower yields compared to other C-substituted pyrazoles, but this is not a consistent trend. | beilstein-journals.org |

Other 1,3-Dipolar Cycloaddition Reactions of this compound

While the CuAAC reaction with alkynes is the most prominent reaction of the azide group, this compound is also capable of participating in other 1,3-dipolar cycloadditions with a variety of dipolarophiles. organic-chemistry.org These reactions, often referred to as Huisgen cycloadditions, provide access to a wide array of five-membered heterocycles and are fundamental in organic synthesis. nih.govwikipedia.org The reactivity in these cycloadditions is governed by the frontier molecular orbital (FMO) energies of the azide (the 1,3-dipole) and the respective dipolarophile. organic-chemistry.org

Reactions with Alkenes and Activated Olefins

The azide group of this compound can undergo [3+2] cycloaddition with alkenes to form triazoline rings, which can be unstable and may subsequently aromatize to triazoles through the elimination of a substituent or undergo rearrangement. The reaction is most efficient with alkenes that are "activated" by electron-withdrawing groups, such as acrylates, maleimides, and other α,β-unsaturated carbonyl compounds. organic-chemistry.org These electron-deficient olefins have a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) that interacts favorably with the Highest Occupied Molecular Orbital (HOMO) of the azide dipole. nih.gov

The reaction of azides with activated alkenes is a well-established method for synthesizing highly functionalized nitrogen-containing heterocycles. nih.gov For example, the cycloaddition with an activated alkene like N-phenylmaleimide would be expected to proceed stereospecifically. chim.it While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general reactivity pattern of organic azides strongly supports its utility in such transformations. organic-chemistry.org

Cycloadditions with Nitriles and Other Multiple Bonds

Nitriles are less common dipolarophiles for azide cycloadditions compared to alkenes and alkynes. However, the reaction between an azide and a nitrile can occur to form a tetrazole ring. This cycloaddition typically requires harsh conditions, such as high temperatures or the use of Lewis acid catalysts, to overcome the higher activation energy associated with the less reactive nitrile triple bond.

The reactivity can be enhanced by using "activated" nitriles that contain adjacent electron-withdrawing groups. For instance, azides have been shown to react with cyanoacetamides under basic conditions, leading to the formation of complex heterocyclic systems. In some cases, the reaction proceeds via tandem anionic cyclization pathways rather than a direct [3+2] cycloaddition. The interaction of an azidomethyl group with a nitrile can be a key step in the synthesis of fused heterocyclic structures. clockss.org

Beyond nitriles, the azide can theoretically react with other multiple bonds, such as those in carbonyls and imines, although these reactions are less common and often require specific substrates or catalysts to be efficient. The versatility of the azide group in this compound makes it a candidate for exploration in a wide range of cycloaddition reactions beyond the standard click chemistry paradigm. organic-chemistry.org

Reactivity of the Pyrazole Heterocycle in this compound

The pyrazole ring is an aromatic heterocycle with a π-excessive character, which primarily dictates its reactivity. nih.govchim.it It possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) which is a proton donor in its unsubstituted form, and a pyridine-type nitrogen (N2) which is basic and acts as a proton acceptor. nih.gov This electronic arrangement influences the site of attack for both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is the characteristic reaction of the pyrazole ring. Due to the electronic distribution within the five-membered ring, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. rrbdavc.orgpharmaguideline.com The electron-donating effect of the N1 nitrogen and the electron-withdrawing effect of the N2 nitrogen combine to create the highest electron density at C4, while positions C3 and C5 are comparatively electron-deficient. nih.govrrbdavc.org

Consequently, reactions such as halogenation (with reagents like N-bromosuccinimide), nitration, and sulfonation occur preferentially at the C4 position. pharmaguideline.comencyclopedia.pub For this compound, this position is already substituted. Therefore, for an electrophilic substitution to occur on the pyrazole ring itself, it would have to take place at the less favored C3 or C5 positions, which would require more forcing conditions or specific directing groups. The attack at C3 or C5 is less favorable because it proceeds through a more unstable cationic intermediate. rrbdavc.org If the N1 position is unsubstituted, electrophilic attack can also occur there. pharmaguideline.com

Nucleophilic Attack and Ring Opening Reactions (If Relevant to Research Methods)

Direct nucleophilic aromatic substitution (SNA) on an unsubstituted pyrazole ring is generally difficult due to the ring's high electron density (π-excessive nature). chim.it However, nucleophilic attack can be facilitated at the electron-deficient C3 and C5 positions if the pyrazole ring is activated by the presence of strong electron-withdrawing groups. nih.govmdpi.com The introduction of such groups can make the ring susceptible to attack by strong nucleophiles. For instance, the displacement of a leaving group (like a halogen) at C5 by a nucleophile is a known reaction, though it often requires harsh conditions or catalysis. chim.itencyclopedia.pub

Ring-opening reactions of the pyrazole heterocycle are not common but can be induced under specific, often vigorous, conditions. For N-substituted pyrazoles, treatment with a very strong base, such as sodamide (NaNH2), can lead to deprotonation at C3, followed by cleavage of the N-N bond and subsequent ring opening to form an acrylonitrile (B1666552) derivative. rrbdavc.orgpharmaguideline.com Such reactions are typically employed in synthetic methodologies to transform the pyrazole core into other functionalized acyclic or heterocyclic systems and are relevant for creating chemical diversity from pyrazole-based scaffolds. tandfonline.comresearchgate.net

N-Functionalization of the Pyrazole Nitrogen Atoms

The presence of two nitrogen atoms in the pyrazole ring of this compound allows for the introduction of various substituents through N-functionalization reactions. These reactions, primarily N-alkylation and N-arylation, are fundamental for modifying the compound's properties and for building more complex molecular architectures. The regioselectivity of these reactions is a key consideration, as substitution can occur at either the N1 or N2 position, leading to isomeric products.

N-Alkylation:

The introduction of alkyl groups onto the pyrazole nitrogen is a common synthetic transformation. While specific studies on the N-alkylation of this compound are not extensively detailed in the literature, general methods for pyrazole alkylation are well-established and can be applied. A prevalent method involves the reaction of the NH-pyrazole with an alkyl halide in the presence of a base. mdpi.comsemanticscholar.org The choice of base and solvent can influence the reaction's efficiency and regioselectivity.

Another effective method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid. mdpi.comsemanticscholar.org This approach offers an alternative to traditional methods that may require harsh basic conditions. Furthermore, enzymatic methods using engineered halide methyltransferases have been developed for the highly regioselective alkylation of pyrazoles with simple haloalkanes, showcasing a green chemistry approach. nih.gov

The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often governed by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. mdpi.comsemanticscholar.orgsci-hub.st For this compound, this would suggest that the N1-alkylated product is likely to be the major isomer.

Interactive Table: General Methods for N-Alkylation of Pyrazoles

| Alkylating Agent | Catalyst/Base | General Applicability & Remarks |

| Alkyl Halides (e.g., RI, RBr) | Base (e.g., K₂CO₃, NaH) | A standard and widely used method for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org |

| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Provides good yields for benzylic, phenethyl, and benzhydryl groups; avoids strong bases. mdpi.comsemanticscholar.org |

| Haloalkanes | Engineered Enzymes | Offers high regioselectivity and operates under mild, environmentally friendly conditions. nih.gov |

N-Arylation:

The direct introduction of an aryl group to a pyrazole nitrogen atom can be achieved through several methods, most notably copper-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method for forming C-N bonds, has been adapted for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, using aryl halides. sci-hub.stmdpi.com Ligand-free procedures have also been developed, simplifying the reaction conditions. sci-hub.st

The regioselectivity of N-arylation, similar to N-alkylation, is influenced by steric hindrance, with the aryl group typically adding to the less sterically encumbered nitrogen atom. sci-hub.st

Interactive Table: General Methods for N-Arylation of Pyrazoles

| Arylating Agent | Catalyst/Base | General Applicability & Remarks |

| Aryl Halides (e.g., ArI, ArBr) | Copper Catalyst (e.g., CuI, CuO) / Base (e.g., K₂CO₃, KOtBu) | A common method for N-arylation of pyrazoles and other N-heterocycles. sci-hub.stmdpi.com |

| Aryl Halides (e.g., ArCl) | Copper Powder / Ligand (e.g., L-(-)-Quebrachitol) / Base (KOtBu) | Effective for unactivated aryl chlorides. organic-chemistry.org |

Tandem and Cascade Reactions Involving this compound

The bifunctional nature of this compound, possessing both a reactive azide group and a pyrazole ring, makes it a suitable substrate for tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, provide an efficient pathway to complex molecular structures. google.com

While specific tandem or cascade reactions starting directly from unsubstituted this compound are not widely reported, studies on closely related derivatives highlight the potential reactivity of this scaffold.

One notable example involves the tandem reaction of ethyl 4-(azidomethyl)pyrazole-3-carboxylates with cyanoacetamides in the presence of a base (t-BuOK) to form complex fused heterocyclic systems, specifically 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] nih.govresearchgate.netresearchgate.net-triazolo[1,5-a] nih.govresearchgate.netdiazepine-3-carboxamides. researchgate.net This reaction demonstrates the ability of the azidomethyl group to participate in intramolecular cyclizations following an initial intermolecular reaction.

Another relevant transformation is the iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. researchgate.netmdpi.com This reaction proceeds through a cascade sequence to yield 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, which can be further functionalized. researchgate.netmdpi.com Although this example starts with an N-substituted pyrazole, it underscores the potential for the azidomethyl group to engage in intramolecular cyclization with other functionalities on the pyrazole ring.

Furthermore, the azide group itself is a precursor for tandem reactions such as the Staudinger/intramolecular aza-Wittig reaction. This type of reaction has been used to construct pyrrolo[3,4-d]pyrimidine scaffolds from related azidomethyl-containing precursors, suggesting a potential reaction pathway for this compound derivatives. bohrium.com

Interactive Table: Examples of Tandem/Cascade Reactions of this compound Derivatives

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| Ethyl 4-(azidomethyl)pyrazole-3-carboxylates | Cyanoacetamides, t-BuOK, THF | 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] nih.govresearchgate.netresearchgate.net-triazolo[1,5-a] nih.govresearchgate.netdiazepine-3-carboxamides | Tandem Reaction researchgate.net |

| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | Iodine | 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | Iodine-mediated Electrophilic Cyclization (Cascade) researchgate.netmdpi.com |

Construction of Complex Molecular Architectures via Click Chemistry

The presence of the azide functionality makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazole rings, enabling the facile linkage of the pyrazole core to other molecular fragments.

Synthesis of Pyrazole-Triazole Hybrid Systems

The CuAAC reaction is the most common method for synthesizing pyrazole-triazole hybrids from pyrazolyl azides. researchgate.netnih.gov This strategy allows for the straightforward connection of a pyrazole unit to a triazole ring, often facilitated by a copper catalyst and a reducing agent like sodium ascorbate. mdpi.com The azide group on this compound readily undergoes this cycloaddition with a variety of terminal alkynes, yielding a diverse library of pyrazole-triazole hybrid molecules. researchgate.netnih.gov

A general approach involves the reaction of a this compound derivative with a substituted alkyne in the presence of a Cu(I) catalyst. This method is highly efficient and allows for the introduction of a wide range of substituents on the resulting triazole ring, depending on the alkyne used. researchgate.net The reaction conditions are typically mild, and the yields are often high, making this a favored method for constructing these hybrid systems. mdpi.com

Generation of Multi-Heterocyclic Constructs

The utility of this compound extends beyond simple hybrid systems to the generation of more complex, multi-heterocyclic constructs. By employing di- or multifunctional reaction partners, intricate molecular scaffolds can be assembled in a controlled manner.

For instance, a series of 1,2,3-triazolyl-pyrazolyl-quinoline derivatives has been synthesized through a click reaction. rsc.org In this work, 4-(4-(azidomethyl)-1-phenyl-1H-pyrazol-3-yl)quinoline was reacted with various substituted ethynylbenzenes to produce the target multi-heterocyclic compounds. rsc.org This approach highlights the ability to link three distinct heterocyclic systems—pyrazole, triazole, and quinoline (B57606)—into a single molecular entity.

In another example, a one-pot, four-component reaction has been developed to synthesize pyrazolo[3,4-b]pyridin-6(7H)-ones linked to 1,2,3-triazoles. nih.gov This reaction utilizes an aryl azide, an aldehyde with a terminal alkyne, and a pyrazole amine, demonstrating a highly efficient multicomponent strategy for building complex heterocyclic libraries. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 4-(4-(azidomethyl)-1-phenyl-1H-pyrazol-3-yl)quinoline | Substituted ethynylbenzene | 4-{1-phenyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]pyrazol-3-yl}quinoline | rsc.org |

| Aryl azide, 4-(prop-2-yn-1-yloxy)aryl aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine | Meldrum's acid, L-proline, CuSO4·5H2O, sodium ascorbate | 4-(4-((1-(aryl)-1H-1,2,3-triazol-4-yl)aryl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | nih.gov |

Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles

Beyond click chemistry, the azide group of this compound can participate in various other transformations, including cyclizations and reactions with different functional groups, to form a wide range of nitrogen-containing heterocycles.

Pyrroles, Imidazoles, Thiazoles, and Other Azoles

The azide functionality is a precursor for the synthesis of various five-membered heterocyclic rings. While direct synthesis from this compound is a specific application, the general reactivity of azides is well-established for forming such systems. nih.govjocpr.com

Pyrroles: The synthesis of pyrrolo[2,3-c]pyrazole derivatives has been reported through the reaction of 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate. researchgate.net Although this does not start from this compound itself, it demonstrates a pathway where an azide is used to construct a fused pyrrole (B145914) ring onto a pyrazole core.

Imidazoles: Pyrazole-imidazole hybrid molecules have been synthesized, though not always directly from an azidomethyl starting material. One reported method involves the reaction of 3-aryl-1H-pyrazole-4-carbaldehydes with 1,2-diketones in the presence of ammonium (B1175870) acetate (B1210297) to form the imidazole ring. nih.gov This indicates that the pyrazole-4-carbaldehyde, a precursor to this compound, is a viable starting point for imidazole synthesis.

Thiazoles: The synthesis of thiazole-pyrazole derivatives has been achieved through various routes. For example, 2-((4-acetylphenyl)amino)-4-methylthiazole has been used as a core structure to which various pyrazole systems are attached. nih.gov

Pyridines, Quinoline, and Isoquinoline (B145761) Derivatives

The this compound scaffold has been instrumental in the synthesis of various six-membered nitrogen heterocycles, including pyridines and their fused analogues, quinolines and isoquinolines.

Pyridines: A notable application is the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. This was achieved through an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. researchgate.netsemanticscholar.org This reaction forms a fused pyridine ring onto the pyrazole core. researchgate.netsemanticscholar.org

Quinolines: As mentioned previously, this compound derivatives have been used to create complex quinoline-containing molecules through click chemistry, linking the pyrazole and quinoline moieties via a triazole bridge. rsc.org

Isoquinolines: The synthesis of pyrazolo[3,4-c]isoquinoline derivatives has been accomplished through the reaction of 4-aryl-5-aminopyrazoles with various aldehydes in strongly acidic media. rsc.org The initial product undergoes cyclization in a manner similar to the Pictet-Spengler reaction to form the isoquinoline ring system fused to the pyrazole. rsc.org

| Starting Material | Reaction Type | Product | Reference |

| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | Iodine-mediated electrophilic cyclization | 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | researchgate.netsemanticscholar.org |

| 4-(4-(azidomethyl)-1-phenyl-1H-pyrazol-3-yl)quinoline | Click Chemistry | 1,2,3-triazolyl-pyrazolyl-quinoline derivatives | rsc.org |

| 4-aryl-5-aminopyrazoles and aldehydes | Pictet-Spengler-type cyclization | 5-aryl-pyrazolo[3,4-c]isoquinolines | rsc.org |

Fused Heterocyclic Systems

The reactivity of this compound and its precursors allows for the construction of a variety of fused heterocyclic systems, where the pyrazole ring is annulated with other heterocyclic structures.

One such example is the formation of pyrazolo[3,4-c]pyrazoles. researchgate.net Treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate (B1144303) leads to the formation of a fused pyrazolo[3,4-c]pyrazole (B14755706) system. researchgate.net

Furthermore, tandem reactions involving 4-(azidomethyl)pyrazole-3-carboxylic acid ethyl esters with cyanoacetamides have been shown to produce complex fused systems like 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] researchgate.netsemanticscholar.org-triazolo[1,5-a] researchgate.netdiazepine-3-carboxamides. This demonstrates the potential for creating elaborate, polycyclic, multi-heterocyclic frameworks from this compound derivatives. The synthesis of pyrazolo[3,4-b]quinolines has also been reported, starting from 5-chloropyrazole-4-carbaldehydes and an aniline (B41778) derivative. researchgate.net

| Precursor | Reagent(s) | Fused System | Reference |

| 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-c]pyrazole | researchgate.net |

| 4-(azidomethyl)pyrazole-3-carboxylic acid ethyl esters | Cyanoacetamides | Pyrazolo[3,4-e] researchgate.netsemanticscholar.org-triazolo[1,5-a] researchgate.netdiazepine | |

| 5-chloropyrazole-4-carbaldehydes | Aniline derivative | Pyrazolo[3,4-b]quinoline | researchgate.net |

Utility in Macrocyclization and Oligomerization Strategies

The ability of the azido (B1232118) group to readily participate in cycloaddition reactions makes this compound an excellent component for the construction of large-ring systems and polymers.

Macrocyclization

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. biorxiv.orgnih.gov The synthesis of pyrazole-based macrocycles has emerged as a key strategy for developing highly selective kinase inhibitors, as the macrocyclic structure can lock the molecule into a bioactive conformation, enhancing potency and selectivity. biorxiv.orgnih.gov

The general strategy involves using a pyrazole derivative functionalized with reactive groups that can be linked together to form the macrocyclic ring. This compound is ideally suited for this purpose. In a typical approach, a linear precursor is synthesized containing the this compound moiety at one end and an alkyne group at the other. An intramolecular CuAAC reaction then "stitches" the two ends together, forming a triazole linkage as part of the new macrocyclic ring.

Alternatively, this compound can be used in intermolecular reactions. For instance, a double CuAAC reaction between a bis-alkyne-functionalized pyrazole and a bis-azide, such as 1,3-bis(azidomethyl)benzene, can efficiently assemble an 18-atom macrocycle. core.ac.uk Research has also demonstrated the utility of an intermediate, 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, in an iodine-mediated electrophilic cyclization to form fused pyrazolo[4,3-c]pyridine systems, showcasing another pathway to complex cyclic structures originating from an azidomethyl pyrazole precursor. umtm.cz

Table 1: Examples of Macrocyclization Strategies Utilizing the Azide-Alkyne Cycloaddition Principle

| Precursor 1 | Precursor 2 | Cyclization Method | Resulting Macrocycle Type | Reference |

| Pyrazole with terminal alkyne and azidomethyl groups | (Self) | Intramolecular CuAAC | Pyrazole-triazole fused macrocycle | acs.org |

| Bis-propargylated pyrazolo[3,4-d]pyrimidine | 1,3-Bis(azidomethyl)benzene | Intermolecular double CuAAC | 18-atom pyrazolopyrimidine-triazole macrocycle | core.ac.uk |

| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | (Self) | Intramolecular electrophilic cyclization | Fused polycyclic pyrazolo[4,3-c]pyridine | umtm.cz |

| N-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine with linker attachment points | Various linker moieties | Multi-step synthesis followed by cyclization | Pyrazole-based macrocyclic kinase inhibitors | biorxiv.orgbiorxiv.org |

Oligomerization

Oligomers and polymers containing heterocyclic units are valuable in materials science for applications such as proton-conducting membranes. umass.edu The same reactivity that makes this compound useful for macrocyclization also allows for its use in oligomerization and polymerization.

In a step-growth polymerization, this compound can serve as an "A" type monomer. When reacted with a "B-B" type monomer, such as a molecule containing two alkyne groups (a dialkyne), a linear oligomer or polymer is formed. The resulting polymer chain would consist of alternating pyrazole and triazole rings connected by methylene (B1212753) and other linking groups. The properties of the final material could be tuned by varying the structure of the dialkyne comonomer. This approach is analogous to the synthesis of proton-conducting polymers where azidomethyl pivalate (B1233124) was reacted with alkyne-functionalized monomers to create polymers with 1H-1,2,3-triazole moieties. umass.edu Furthermore, segment-doubling strategies, which are used for the scalable synthesis of oligomers like octaarginine, could potentially be adapted, using bifunctional pyrazole units to systematically build up defined oligomeric structures. researchgate.net

Table 2: Hypothetical Oligomerization Scheme with this compound

| Monomer A | Monomer B | Reaction Type | Oligomer Structure |

| This compound | Generic dialkyne (e.g., 1,4-diethynylbenzene) | Step-growth CuAAC polymerization | -[CH₂-pyrazole-CH₂-triazole-linker-triazole]-n |

Application in Divergent and Convergent Synthetic Schemes

The dual reactivity of this compound makes it a strategic component in both divergent and convergent synthetic plans, which are two major strategies for the efficient construction of complex molecules.

Divergent Synthesis

A divergent synthetic strategy begins with a central, common precursor which is then elaborated through various reaction pathways to generate a library of structurally related but distinct compounds. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

This compound is an excellent starting point for divergent synthesis. Research has shown that intermediates like 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles can be synthesized and then subjected to various subsequent reactions. umtm.cz For example, after an initial cyclization, the resulting pyrazolo[4,3-c]pyridine core can be further functionalized. Using reactions like Suzuki cross-couplings with a range of boronic acids or various alkylation reactions allows for the introduction of diverse substituents at specific positions on the heterocyclic scaffold. umtm.czresearchgate.net This creates a library of molecules from a single advanced intermediate, demonstrating a classic divergent approach.

Table 3: Divergent Synthesis Approach from a Pyrazole Precursor

| Common Precursor | Reaction Type | R-Group Source | Diverse Products | Reference |

| 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (formed from an azidomethyl pyrazole intermediate) | Suzuki Cross-Coupling | Various boronic acids (R-B(OH)₂) | 7-Aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | umtm.czresearchgate.net |

| 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Alkylation | Alkyl halides (R-X) | 7-iodo-4-alkyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridinium salts | umtm.cz |

Convergent Synthesis

In a convergent strategy, this compound can be synthesized as one of the key fragments. Its azide group provides a reliable chemical handle for a late-stage coupling reaction. For example, a complex molecular fragment containing an alkyne group can be prepared separately through a multi-step synthesis. In a final, high-yielding step, the two fragments are joined via a CuAAC reaction. This strategy has been effectively used in the synthesis of complex kinase inhibitors and other biologically active molecules where large, pre-functionalized fragments are coupled together. nih.govresearchgate.net The stability and selective reactivity of the azide group make it ideal for these late-stage conjugations, as it remains inert during the synthesis of the individual fragments and reacts only under specific "click" conditions.

Table 4: Convergent Synthesis Strategy Illustration

| Fragment A | Fragment B | Coupling Reaction | Final Product |

| This compound (or derivative) | A complex molecule containing a terminal alkyne group | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fragment A and Fragment B joined by a 1,2,3-triazole linker |

Role of 4 Azidomethyl 1h Pyrazole in Advanced Material Science and Polymer Chemistry Research

Integration into Functional Polymers via Click Chemistry

The primary utility of 4-(azidomethyl)-1H-pyrazole in polymer science lies in its seamless integration into polymer chains via click chemistry. This reaction forms a stable triazole linkage, enabling the precise construction of complex polymer architectures that are otherwise difficult to synthesize. researchgate.netresearchgate.net The modular nature of this approach allows researchers to combine different polymer segments to create materials with tailored properties. nih.gov

The creation of well-defined graft and block copolymers is a cornerstone of modern polymer synthesis, and this compound is an exemplary reagent for this purpose. In this context, the azide (B81097) group can be used to "click" polymer chains together. For instance, a polymer backbone can be functionalized with pyrazole (B372694) azide groups, and then a different polymer with a terminal alkyne group can be grafted onto it. nih.gov

Similarly, block copolymers can be synthesized by reacting an azide-terminated polymer with an alkyne-terminated polymer. researchgate.netnih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) are often used to create the initial polymer blocks with the necessary terminal functional groups. researchgate.net This modular strategy provides excellent control over the final copolymer structure, influencing its physical, chemical, and biological properties.

| Copolymer Architecture | Synthesis Strategy | Role of this compound | Key Polymerization Techniques |

|---|---|---|---|

| Graft Copolymer | "Grafting-to" method where alkyne-terminated side chains are attached to an azide-functionalized polymer backbone. | Provides the azide functionality along the polymer backbone for click reaction. | ATRP, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov |

| Diblock Copolymer | End-to-end coupling of an azide-terminated polymer block with an alkyne-terminated polymer block. researchgate.net | Acts as the precursor for the azide-terminated polymer block. | ATRP, Ring-Opening Polymerization (ROP). nih.gov |

| Triblock Copolymer | Sequential click reactions to link three distinct polymer blocks. | Can be used to create the central or terminal azide-functionalized block. | ATRP, RAFT. nih.gov |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov "Smart" hydrogels can respond to external stimuli such as pH, temperature, or light, making them valuable in biomedical fields like drug delivery and tissue engineering. nih.gov The azide group of this compound makes it an excellent cross-linking agent for hydrogel fabrication via click chemistry.

In this application, a biocompatible polymer backbone, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid, is functionalized with either azide or alkyne groups. A cross-linking agent containing the complementary functional group—for which this compound is a prime candidate—is then introduced. The click reaction forms a stable, covalently cross-linked network, resulting in a hydrogel. nih.gov The precise control and biocompatibility of this reaction allow for the creation of hydrogels with tunable mechanical properties and responsiveness. mdpi.com

| Hydrogel Type | Polymer Backbone Example | Stimulus for "Smart" Behavior | Role of Pyrazole Azide Moiety |

|---|---|---|---|

| pH-Responsive | Poly(acrylic acid) | Changes in pH affect the ionization of acidic groups, causing swelling or shrinking. nih.gov | Forms stable covalent cross-links via click chemistry. |

| Thermo-Responsive | Poly(N-isopropylacrylamide) | Undergoes a phase transition at a specific temperature, altering water retention. | Acts as a versatile cross-linking agent for various polymer backbones. |

| Biocompatible | Hyaluronic Acid, Gelatin | Designed for minimal immune response in biomedical applications. nih.govnih.gov | Enables hydrogel formation under mild, cell-friendly conditions. |

Preparation of Surface-Modified Materials and Bio-Conjugates

Modifying the surface of materials is crucial for improving properties like biocompatibility, adhesion, and wettability. nih.govrsc.orgmdpi.comnih.gov The azide group on this compound provides a powerful tool for surface functionalization. A surface can first be treated to introduce alkyne groups, and then the pyrazole compound can be "clicked" onto it, blanketing the surface with pyrazole moieties.

This approach is particularly valuable for bio-conjugation, the process of attaching biomolecules to surfaces or other molecules. wur.nl For example, a biomaterial surface functionalized with this compound can readily react with an alkyne-modified protein, peptide, or DNA strand. This creates a stable linkage without harsh reaction conditions that could damage the biomolecule. rsc.org This strategy has been successfully used to create antibody-drug conjugates and functionalize nanoparticles for targeted drug delivery. rsc.org

Development of Optoelectronic Materials Incorporating Pyrazole-Triazole Motifs

The reaction of the azide group in this compound with an alkyne results in a 1,2,3-triazole ring. The resulting pyrazole-triazole hybrid structures have shown significant promise in the field of optoelectronics. researchgate.netnih.gov These conjugated heterocyclic systems can possess unique photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Research has demonstrated that thin films made from complex pyrazole-triazole hybrids can act as conjugated semiconductors. researchgate.net Theoretical and experimental studies have investigated their optical properties and energy gaps to evaluate their potential in electronic devices. The ability to tune these properties by modifying the substituents on the pyrazole and triazole rings opens up possibilities for designing new materials for specific optoelectronic applications. researchgate.net

| Property | Finding | Significance |

|---|---|---|

| Optical Energy Bandgap | Direct bandgaps can be engineered, for instance, values of 4.49 eV and 3.31 eV have been computed for specific pyrazole-based thin films. researchgate.net | Determines the material's suitability for specific applications like UV blocking or as a semiconductor in solar cells. researchgate.net |

| Morphological Structure | Can form one-dimensional structures composed of tightly packed nanorods. researchgate.net | The material's morphology influences its electronic transport properties and device performance. |

| Electronic Transition | DFT-TDDFT simulations confirm electronic transitions, indicating potential as a conductor. researchgate.net | Provides a basis for the application of these materials in optoelectronic devices. researchgate.net |

Application in Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures. The pyrazole ring itself can participate in self-assembly through hydrogen bonding, leading to the formation of complex architectures like columnar liquid crystals. researchgate.netresearchgate.net When incorporated into block copolymers, this compound contributes to creating well-defined macromolecules that can self-assemble into predictable nanoscale structures such as micelles, vesicles, or lamellae.

The precise control over polymer architecture afforded by click chemistry is critical for programming these self-assembly processes. rsc.org By carefully designing the length and chemical nature of the polymer blocks linked via the pyrazole-triazole bridge, researchers can direct the formation of specific morphologies, which is essential for applications in nanotechnology, drug delivery, and materials templating. nih.gov

Exploration of 4 Azidomethyl 1h Pyrazole in Medicinal Chemistry Research

Design and Synthesis of Pyrazole-Based Scaffolds for Drug Discovery

The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs. nih.govsemanticscholar.orgnih.govresearchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. nih.govglobalresearchonline.net The versatility of pyrazole chemistry allows for the synthesis of a diverse array of derivatives, making it an attractive starting point for the design of novel therapeutic agents. researchgate.netchim.itnih.govnih.gov The compound 4-(azidomethyl)-1H-pyrazole, with its reactive azide (B81097) functionality, serves as a valuable building block in the construction of more complex pyrazole-based scaffolds. The azide group is particularly amenable to "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the efficient and specific linkage of the pyrazole core to other molecular fragments.

Utilization of Pyrazole-Triazole Hybrids as Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar steric and electronic properties, is a powerful tool in drug design. Triazoles are frequently employed as bioisosteres for other functional groups, such as amide bonds, due to their comparable size, dipole moment, and hydrogen bond accepting capabilities. nih.gov The creation of pyrazole-triazole hybrids, often facilitated by the azide functionality present in molecules like this compound, has emerged as a promising strategy in medicinal chemistry. nih.govbeilstein-journals.org

These hybrid structures can offer several advantages over their parent molecules, including enhanced metabolic stability and improved binding affinity to target proteins. The triazole moiety can mimic the spatial arrangement and electronic properties of other chemical groups, allowing for the fine-tuning of a compound's pharmacological profile. nih.govacs.org For instance, the replacement of a labile amide bond with a stable triazole ring can lead to compounds with improved pharmacokinetic properties. The synthesis of such hybrids often involves the reaction of a pyrazole-containing azide, such as this compound, with an alkyne-containing molecule, demonstrating the practical utility of this chemical handle. beilstein-journals.org

Exploration of Structure-Activity Relationships at the Molecular Level

Understanding the structure-activity relationship (SAR) is fundamental to the process of drug discovery and development. mdpi.comnih.gov For pyrazole-based compounds, SAR studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact of these changes on the compound's interaction with its biological target. acs.orgnih.gov The key structural features of pyrazole derivatives that are often investigated include:

Substituents at the N1 position: The nature of the group attached to the N1 nitrogen of the pyrazole ring can significantly influence the compound's binding affinity and selectivity.

For example, in the context of cannabinoid receptor antagonists, studies have shown that specific substitutions at the C3, C5, and N1 positions of the pyrazole ring are crucial for potent and selective activity. acs.orgnih.gov The 4-(azidomethyl) group in this compound provides a versatile handle for creating a library of derivatives to probe the SAR at the C4 position. By reacting the azide with a variety of alkynes, a series of pyrazole-triazole hybrids with diverse substituents can be synthesized and their interactions with a target protein can be systematically evaluated. This approach allows medicinal chemists to map the binding pocket of the target and identify the key interactions that govern molecular recognition.

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools in chemical biology and drug discovery, enabling the visualization and study of biological processes in real-time. The azide group in this compound makes it a suitable precursor for the development of such tools. The azide functionality can be readily modified using bioorthogonal chemistry, such as the Staudinger ligation or azide-alkyne cycloadditions, to attach fluorophores, biotin (B1667282) tags, or other reporter groups.

A hypothetical molecular probe derived from this compound could be designed to bind to a specific protein of interest. The pyrazole core would serve as the recognition element, while the attached reporter group would allow for the detection and quantification of the protein. For example, by conjugating a fluorescent dye to the pyrazole scaffold via the azidomethyl group, researchers could visualize the subcellular localization of the target protein using fluorescence microscopy.

Applications in Target Identification and Validation Strategies

Identifying the cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action and potential therapeutic applications. rsc.org Affinity-based target identification is a common approach where a bioactive molecule is immobilized on a solid support and used to "fish out" its binding partners from a cell lysate. princeton.edu The azide group of this compound can be utilized for this purpose.